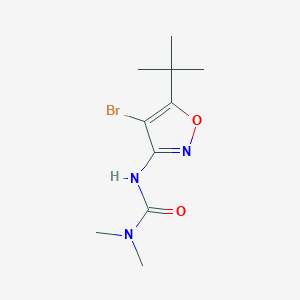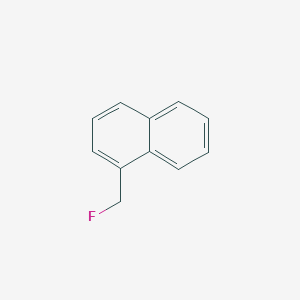
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a cyclohexyl group and two 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of cyclohexylphosphine with 3,3-dimethylbut-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or 3,3-dimethylbut-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new phosphane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom and attached groups. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Cyclohexylphosphine: Similar to Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane but lacks the 3,3-dimethylbut-1-yn-1-yl groups.
Dimethylphenylphosphine: Another phosphine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in catalysis, material science, and potentially in biological systems.
Propiedades
Número CAS |
57045-04-2 |
|---|---|
Fórmula molecular |
C18H29OP |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
bis(3,3-dimethylbut-1-ynyl)phosphorylcyclohexane |
InChI |
InChI=1S/C18H29OP/c1-17(2,3)12-14-20(19,15-13-18(4,5)6)16-10-8-7-9-11-16/h16H,7-11H2,1-6H3 |
Clave InChI |
DJYGQXAGRMNZSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CP(=O)(C#CC(C)(C)C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

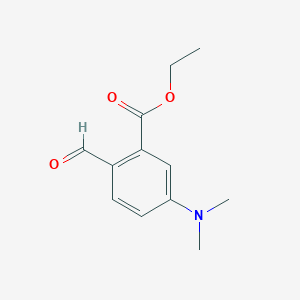
methanone](/img/structure/B14622956.png)

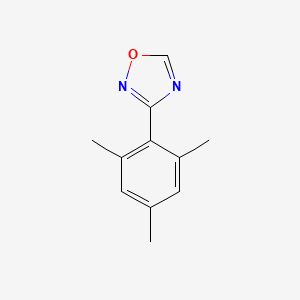
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

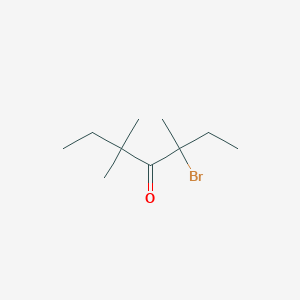

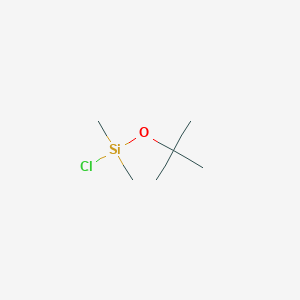
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
